

# A Comparative Guide to the Reproducibility of BAY-805 Experimental Results

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## Compound of Interest

Compound Name: BAY-805

Cat. No.: B10856275

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This guide provides a comprehensive comparison of the experimental data for **BAY-805**, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21), with alternative compounds. Detailed experimental protocols are provided to facilitate the reproducibility of key findings. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Performance Comparison of USP21 Inhibitors

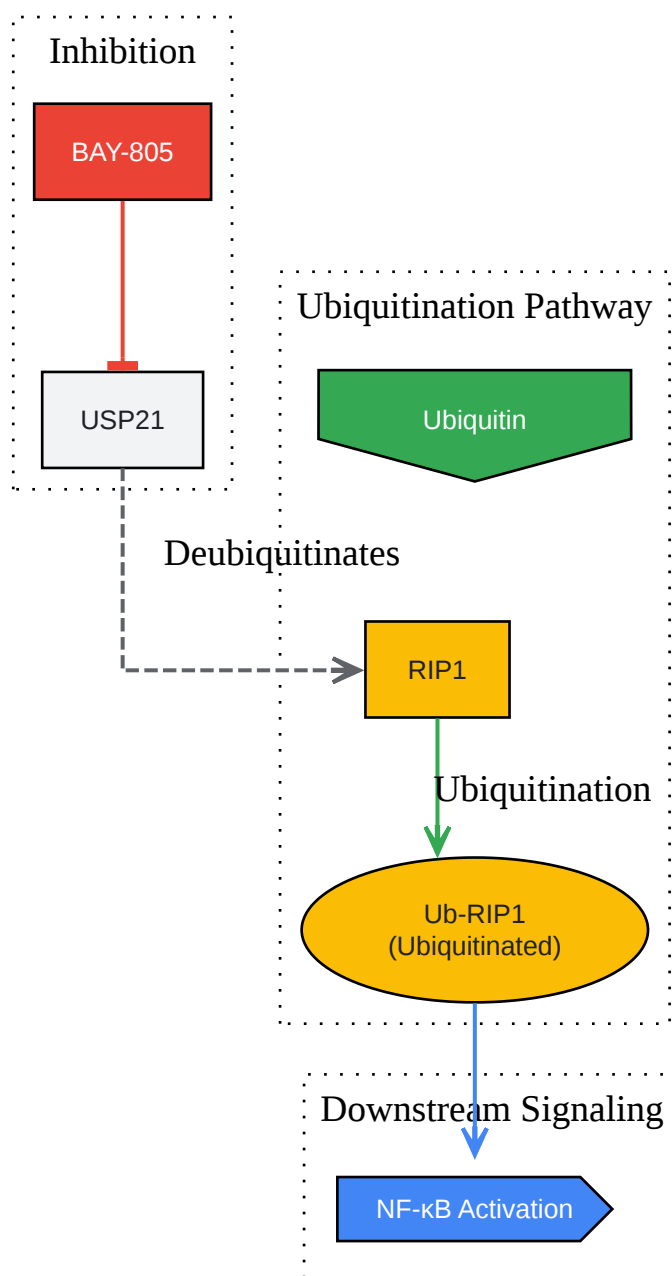
**BAY-805** has been identified as a highly potent and selective, non-covalent inhibitor of USP21. [1][2][3][4][5] Its performance has been benchmarked against its less active enantiomer, BAY-728, which serves as a negative control, and other known inhibitors such as Disulfiram and 6-Thioguanine.[3][4]

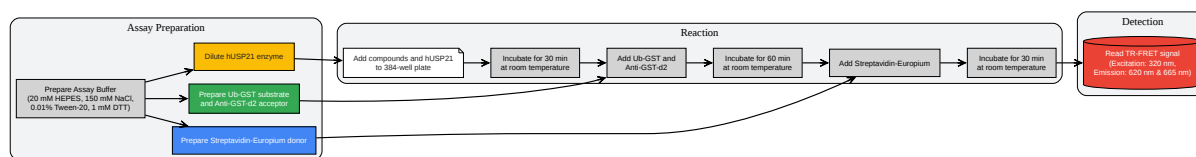
Compound	Target	Assay Type	IC50 (nM)	Kd (nM)	Cellular EC50 (nM)	Notes
BAY-805	hUSP21	HTRF	6	2.2	95 (HiBiT CETSA)	Potent and selective USP21 inhibitor.[1][3][6]
hUSP21	Ub-Rhodamine	2	Demonstrates high-affinity target engagement.[1][6]			
BAY-728	hUSP21	HTRF	12600	8686	>10,000	Less potent enantiomer, used as a negative control.[3][6]
hUSP21	Ub-Rhodamine	16200				
Disulfiram	USP21	Kinetic Assay	3700	Less potent than BAY-805.[7]		
6-Thioguanine	USP21	Kinetic Assay	22700	Less potent than BAY-805.[7]		

Table 1: Comparison of in vitro and cellular activity of USP21 inhibitors.

## Signaling Pathway of BAY-805

**BAY-805** functions by inhibiting USP21, which is known to deubiquitinate and thereby inactivate Receptor-Interacting Protein 1 (RIP1).<sup>[3][6]</sup> The inhibition of USP21 by **BAY-805** leads to an accumulation of ubiquitinated RIP1. This, in turn, triggers the activation of the NF- $\kappa$ B signaling pathway, a critical pathway in inflammation and cell survival.<sup>[3][4][8]</sup>





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## References

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- To cite this document: BenchChem. [A Comparative Guide to the Reproducibility of BAY-805 Experimental Results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856275#reproducibility-of-bay-805-experimental-results]

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